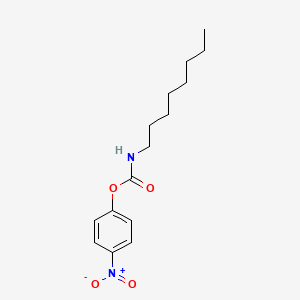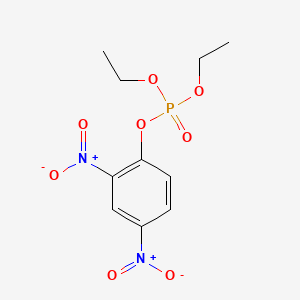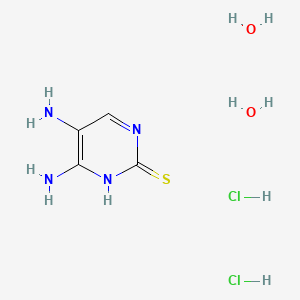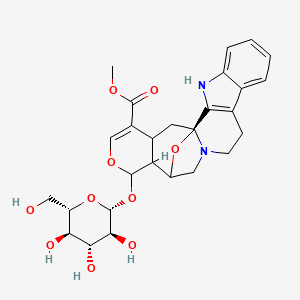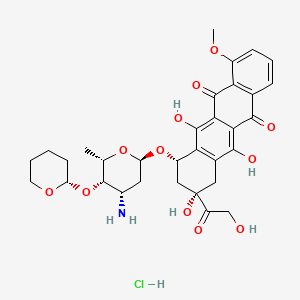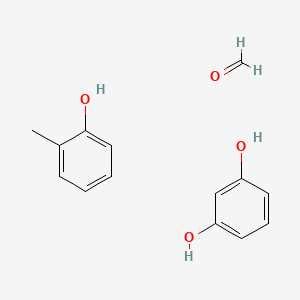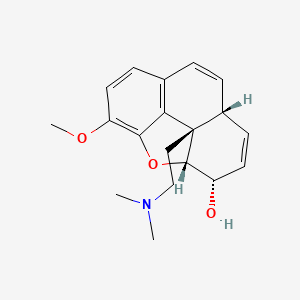![molecular formula C18H14ClN5O2 B1228323 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)
6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone is a member of triazoles.
Scientific Research Applications
Crystal Structure and Anticancer Activity
The compound closely related to 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone has been synthesized and its crystal structure analyzed. It demonstrates moderate anticancer activity, highlighting its potential in cancer research and treatment (Lu Jiu-fu et al., 2015).
Potential Antiasthma Agents
Triazolo[1,5-c]pyrimidines, a class to which the compound belongs, have been identified as active mediator release inhibitors, indicating potential as antiasthma agents. These findings suggest a role in respiratory disease treatment (J. Medwid et al., 1990).
Reaction Mechanisms and Structural Analysis
Studies have explored the reaction mechanisms leading to triazolo[4,3-a]pyrimidines, offering insight into the compound's chemical behavior and structural properties. This research contributes to understanding the compound's synthesis and potential modifications (E. A. Lashmanova et al., 2019).
Antimicrobial Activities
Research has indicated that derivatives of triazolo[1,5-c]pyrimidinone exhibit antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Fatma El Mariah, 2009).
Synthesis and Antimicrobial Screening
Synthesis processes for triazole derivatives, including methods relevant to 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, have been developed. These compounds have been screened for their antimicrobial properties, showing promise in this field (H. Bektaş et al., 2007).
Platelet Activating Factor Antagonism
Research involving similar compounds has focused on their role as platelet activating factor (PAF) antagonists. This suggests potential applications in cardiovascular research and therapy (C. Celma, 1994).
Microwave-Assisted Synthesis
Efficient microwave-assisted synthesis methods have been developed for triazolo[4,3a]pyrimidine derivatives. These methods may be applicable to the synthesis of 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, enabling quicker and more efficient production (V. A. Divate et al., 2014).
Antimalarial Effects
Studies have shown that certain triazolopyrimidines exhibit antimalarial effects. This suggests the possibility of similar properties in 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, which could contribute to malaria treatment research (L. M. Werbel et al., 1973).
Herbicidal Activity
Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity. This points to potential agricultural applications of similar compounds (M. Moran, 2003).
Mass Spectrometry Analysis
Mass spectrometry techniques have been applied to analyze and understand the fragmentation pattern of related compounds. This research can provide insights into the molecular structure and behavior of 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone (C. Celma, 1994).
properties
Product Name |
6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone |
|---|---|
Molecular Formula |
C18H14ClN5O2 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H14ClN5O2/c1-26-14-7-4-6-13(9-14)24-17-16(21-22-24)18(25)23(11-20-17)10-12-5-2-3-8-15(12)19/h2-9,11H,10H2,1H3 |
InChI Key |
DKEADSCJUXYXOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



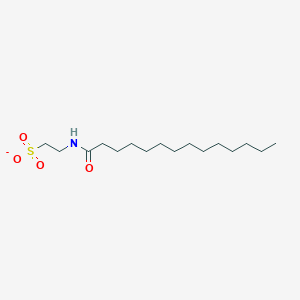
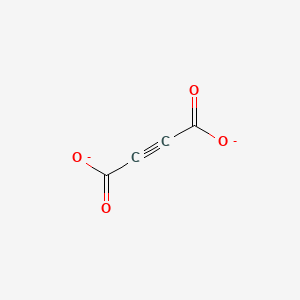
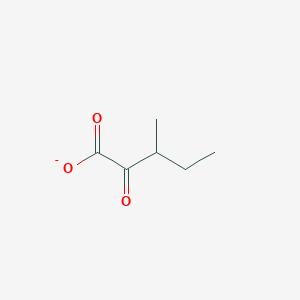
![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)
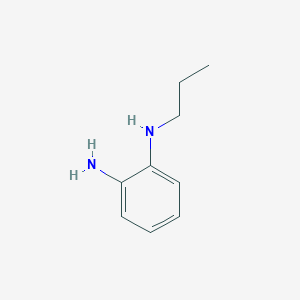
![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)
